molecular formula C13H19NO4S B2639854 ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine CAS No. 1009671-00-4

((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine

Cat. No. B2639854
M. Wt: 285.36
InChI Key: SVNVDQLSTLUUOY-UHFFFAOYSA-N
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Description

“((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine” is an alanine derivative with a molecular weight of 285.36 .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(2,3,5,6-tetramethylphenyl)sulfonyl]alanine . The InChI code is 1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16) .


Physical And Chemical Properties Analysis

“((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine” is a solid substance with a molecular weight of 285.36 . The IUPAC name is N-[(2,3,5,6-tetramethylphenyl)sulfonyl]alanine .

Scientific Research Applications

    Organic & Biomolecular Chemistry

    • Sulfonyl compounds, such as sulfonimidates, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
    • Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached .
    • The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

    Synthesis of Organosulfur Compounds

    • Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

    Medicinal Chemistry

    • Sulfonyl compounds, such as sulfoximines, have increased prominence due to their medicinal chemistry properties .
    • They have been used in the synthesis of drug candidates .

properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVDQLSTLUUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine

CAS RN

1009671-00-4
Record name 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoic acid
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